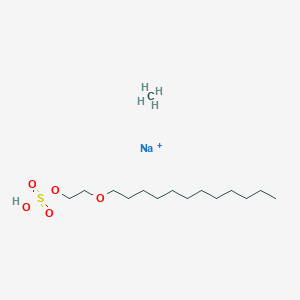
Sodium;2-dodecoxyethyl hydrogen sulfate;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-dodecoxyethyl hydrogen sulfate;methane: is a chemical compound with the molecular formula
C14H31NaO5S
. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it valuable in formulations for detergents, emulsifiers, and dispersants.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-dodecoxyethyl hydrogen sulfate;methane typically involves the following steps:
Esterification: The initial step involves the reaction of dodecanol (a 12-carbon alcohol) with ethylene oxide to form 2-dodecoxyethanol.
Sulfation: The 2-dodecoxyethanol is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group, forming 2-dodecoxyethyl hydrogen sulfate.
Neutralization: The final step involves neutralizing the hydrogen sulfate with sodium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors to ensure consistent quality and yield. The process involves:
Continuous Esterification: Using a continuous stirred-tank reactor (CSTR) for the esterification step.
Sulfation in a Falling Film Reactor: This ensures efficient contact between the reactants and minimizes side reactions.
Neutralization in a Continuous Flow Reactor: This step is carefully controlled to maintain the desired pH and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-dodecoxyethyl hydrogen sulfate;methane: undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form dodecoxyethanol and sulfuric acid.
Oxidation: It can be oxidized under strong conditions to produce dodecanoic acid and other oxidized derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and mild acidic or basic conditions.
Oxidation: Requires strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Involves nucleophiles like hydroxide ions, amines, or thiols under controlled pH conditions.
Major Products
Hydrolysis: Produces dodecoxyethanol and sulfuric acid.
Oxidation: Yields dodecanoic acid and other oxidized products.
Substitution: Results in various substituted ethyl sulfates depending on the nucleophile used.
Scientific Research Applications
Sodium;2-dodecoxyethyl hydrogen sulfate;methane: has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products due to its excellent foaming and cleaning properties.
Mechanism of Action
The primary mechanism by which Sodium;2-dodecoxyethyl hydrogen sulfate;methane exerts its effects is through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This is achieved by the molecule’s amphiphilic nature, with the hydrophobic dodecyl chain interacting with non-polar substances and the hydrophilic sulfate group interacting with water.
Comparison with Similar Compounds
Sodium;2-dodecoxyethyl hydrogen sulfate;methane: can be compared with other similar surfactants:
Sodium dodecyl sulfate: Similar in structure but lacks the ethoxy group, making it less effective in certain applications requiring mildness and reduced irritation.
Sodium laureth sulfate: Contains multiple ethoxy groups, providing greater solubility and milder surfactant properties compared to this compound.
Sodium lauryl sulfate: A simpler structure with a direct sulfate group, often more irritating to skin and eyes compared to the ethoxylated version.
List of Similar Compounds
- Sodium dodecyl sulfate
- Sodium laureth sulfate
- Sodium lauryl sulfate
- Ammonium lauryl sulfate
Each of these compounds has unique properties and applications, with This compound offering a balance of effectiveness and mildness suitable for a variety of uses.
Properties
Molecular Formula |
C15H34NaO5S+ |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
sodium;2-dodecoxyethyl hydrogen sulfate;methane |
InChI |
InChI=1S/C14H30O5S.CH4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;;/h2-14H2,1H3,(H,15,16,17);1H4;/q;;+1 |
InChI Key |
WFKQFGNZSZCSRN-UHFFFAOYSA-N |
Canonical SMILES |
C.CCCCCCCCCCCCOCCOS(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















